![molecular formula C4H11BrHgSi B14667606 Bromo[(trimethylsilyl)methyl]mercury CAS No. 50836-98-1](/img/structure/B14667606.png)
Bromo[(trimethylsilyl)methyl]mercury
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bromo[(trimethylsilyl)methyl]mercury is a chemical compound with the molecular formula C₄H₁₁BrHgSi It is characterized by the presence of a bromine atom, a trimethylsilyl group, and a mercury atom bonded to a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Bromo[(trimethylsilyl)methyl]mercury can be synthesized through the reaction of trimethylsilylmethyl lithium with mercuric bromide. The reaction typically occurs in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:
(CH3)3SiCH2Li+HgBr2→(CH3)3SiCH2HgBr+LiBr
The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to ensure high yields and purity of the product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar principles as laboratory preparation, with adjustments for scale and efficiency. Industrial processes may involve continuous flow reactors and automated systems to handle the reagents and products safely.
Análisis De Reacciones Químicas
Types of Reactions: Bromo[(trimethylsilyl)methyl]mercury undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different organomercury compounds.
Oxidation and Reduction Reactions: The mercury center can participate in redox reactions, altering its oxidation state and forming new compounds.
Coupling Reactions: It can be used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as halides, thiols, and amines. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions to achieve the desired redox transformations.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in cross-coupling reactions, with solvents like THF or toluene.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various organomercury derivatives, while coupling reactions can produce complex organic molecules with new carbon-carbon bonds.
Aplicaciones Científicas De Investigación
Bromo[(trimethylsilyl)methyl]mercury has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-mercury bonds and in cross-coupling reactions.
Biology: The compound can be used to study the effects of organomercury compounds on biological systems, including their interactions with proteins and enzymes.
Medicine: Research into the potential therapeutic applications of organomercury compounds includes their use as antimicrobial agents and in the development of diagnostic tools.
Industry: It is used in the synthesis of specialty chemicals and materials, where its unique reactivity can be leveraged to create novel compounds.
Mecanismo De Acción
The mechanism by which Bromo[(trimethylsilyl)methyl]mercury exerts its effects involves the interaction of the mercury center with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The trimethylsilyl group can also influence the compound’s reactivity and stability, making it a versatile reagent in chemical synthesis.
Comparación Con Compuestos Similares
Methylmercury: Similar in that it contains a mercury atom bonded to a methyl group, but lacks the trimethylsilyl group.
Phenylmercury: Contains a mercury atom bonded to a phenyl group, differing in its aromatic structure.
Ethylmercury: Similar to methylmercury but with an ethyl group instead of a methyl group.
Uniqueness: Bromo[(trimethylsilyl)methyl]mercury is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications where other organomercury compounds may not be as effective.
Propiedades
Número CAS |
50836-98-1 |
|---|---|
Fórmula molecular |
C4H11BrHgSi |
Peso molecular |
367.71 g/mol |
Nombre IUPAC |
bromo(trimethylsilylmethyl)mercury |
InChI |
InChI=1S/C4H11Si.BrH.Hg/c1-5(2,3)4;;/h1H2,2-4H3;1H;/q;;+1/p-1 |
Clave InChI |
SFFVVFMTIOONNU-UHFFFAOYSA-M |
SMILES canónico |
C[Si](C)(C)C[Hg]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


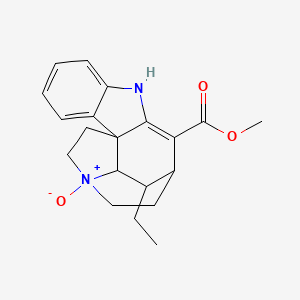

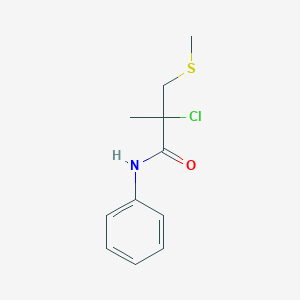
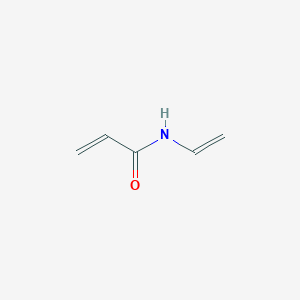
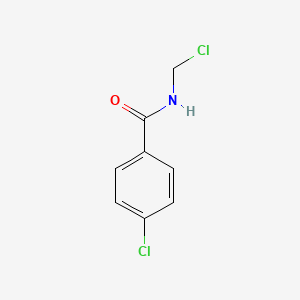
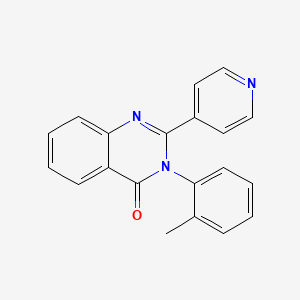
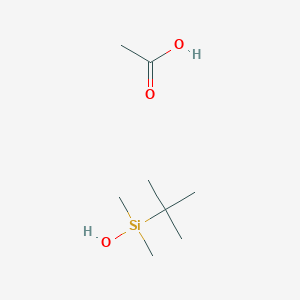

![Triethyl{3-oxo-3-[(triethylstannyl)oxy]prop-1-yn-1-yl}stannane](/img/structure/B14667588.png)
![2,4-Diamino-5-[2-naphthylsulfonyl]quinazoline](/img/structure/B14667589.png)
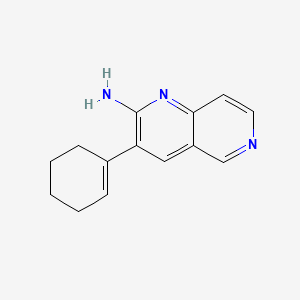


![3-[Diethyl(pentyl)silyl]propan-1-amine](/img/structure/B14667605.png)
